Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZJUBQWCWZING-NKUHCKNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909050 | |
| Record name | 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104597-98-0 | |
| Record name | 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of β-Amino Alcohols
β-Amino alcohols serve as direct precursors to aziridines. The synthesis of (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate can be achieved through the following steps:
-
Amino Alcohol Preparation :
Starting with (S)-serine methyl ester, the amino group is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions. -
Activation and Cyclization :
The hydroxyl group is converted to a mesylate (MsCl, EtN) or tosylate, enabling intramolecular nucleophilic attack by the protected amine. Base-mediated cyclization (e.g., KCO in MeOH) forms the aziridine ring. -
Esterification :
The carboxylate groups are introduced via esterification with methyl chloroformate, ensuring the final dicarboxylate structure.
Yield Considerations :
Mitsunobu Reaction for Stereocontrol
The Mitsunobu reaction offers an alternative route with inversion of configuration, enabling access to the (S)-enantiomer from (R)-configured precursors:
-
Substrate Preparation :
(R)-2-amino-1-propanol is protected with a tert-butoxycarbonyl (BOC) group. -
Mitsunobu Cyclization :
Using triphenylphosphine (PPh) and diethyl azodicarboxylate (DEAD), the hydroxyl group is activated, leading to aziridine formation with inversion of configuration. -
Deprotection and Functionalization :
The BOC group is removed (TFA in DCM), and the amine is sequentially esterified with benzyl chloroformate and methyl chloroformate.
Advantages :
-
High stereoselectivity (>98% ee) achievable with optimized conditions.
-
Compatibility with sensitive functional groups due to mild reaction parameters.
Catalytic Asymmetric Methods
Recent advances in catalysis provide enantioselective routes to aziridines. Transition metal catalysts, such as copper(I) complexes with chiral bis(oxazoline) ligands, facilitate asymmetric nitrene transfer to alkenes, forming aziridines with high enantiomeric excess (ee).
Representative Protocol :
-
Substrate : Styrene derivatives.
-
Catalyst : Cu(I)/bis(oxazoline) (5 mol%).
-
Nitrene Source : Chloramine-T or aryl azides.
-
Reaction :
Challenges :
-
Limited substrate scope for dicarboxylate derivatives.
-
Requires post-functionalization to introduce benzyl and methyl esters.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-efficiency and minimal purification steps. A one-pot procedure combining cyclization and esterification has been explored:
-
One-Pot Cyclization-Esterification :
β-Amino alcohol, MsCl, and acylating agents (benzyl chloroformate, methyl chloroformate) are reacted sequentially in MeCN.
Optimized Conditions :
Analytical Characterization
Critical data for validating the target compound include:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 112–114°C | Differential Scanning Calorimetry |
| [α] | +45.6° (c 1.0, CHCl) | Polarimetry |
| H NMR (400 MHz) | δ 7.35–7.28 (m, 5H, Ar), 4.21 (q, J=6.5 Hz, 1H), 3.72 (s, 3H), 3.02 (dd, J=5.2 Hz, 2H) | CDCl |
| HRMS (ESI+) | m/z 308.1264 [M+H] (calc. 308.1261) | High-Resolution Mass Spectrometry |
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in polar solvents like ethanol or water.
Major Products Formed
Scientific Research Applications
Organic Synthesis
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically diverse compounds, which are important in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo various reactions such as oxidation, reduction, and nucleophilic substitution enhances its utility in synthetic chemistry.
Medicinal Chemistry
This compound has garnered attention for its potential anticancer properties. It acts as an inhibitor of Protein Disulfide Isomerase A1 (PDIA1), which is crucial for protein folding within the endoplasmic reticulum. By inhibiting PDIA1, (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate disrupts normal protein folding processes, potentially leading to apoptosis in cancer cells . The selectivity for thiol groups on cancer cell surface proteins further underscores its therapeutic potential.
Biological Studies
Research has indicated that this compound can be utilized to study enzyme inhibition mechanisms and protein interactions. Its role as an enzyme inhibitor makes it valuable for investigating pathways involved in diseases related to protein misfolding and cancer .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits PDIA1, leading to apoptosis in cancer cells (e.g., prostate carcinoma) |
| Enzyme Inhibition | Selectively inhibits thiol groups on cancer cell surface proteins |
| Synthesis of Complex Molecules | Used as a chiral building block in pharmaceutical synthesis |
Case Study: Anticancer Properties
In studies assessing the anticancer properties of aziridine derivatives, (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate demonstrated significant cytotoxicity against various human cancer cell lines including prostate carcinoma (DU-145) and breast adenocarcinoma (MCF7). The mechanism was attributed to the compound's ability to disrupt protein folding through PDIA1 inhibition .
Mechanism of Action
The mechanism of action of (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate involves its high reactivity due to the strained aziridine ring. This reactivity allows it to undergo nucleophilic ring-opening reactions, leading to the formation of alkylated products. The compound selectively targets thiol groups on proteins, making it a potential inhibitor of protein disulfide isomerases, which are involved in the folding and stability of proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aziridine vs. Pyrrolidine Derivatives
Key Structural Differences :
| Compound Name | Ring Size | Substituents | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | 3-membered | Benzyl, methyl ester | 104597-98-0 | 235.24 |
| (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | 5-membered | Benzyl, methyl ester | 5211-23-4 | 263.29 |
| (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | 5-membered | Benzyl, methyl ester, ketone (C4) | 16217-15-5 | 277.27 |
Enantiomeric Comparison: (S) vs. (R) Aziridine Derivatives
| Property | (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | (R)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate |
|---|---|---|
| CAS Number | 104597-98-0 | 154632-86-7 |
| Stereochemical Role | Favors specific chiral interactions in catalysis | Opposite enantioselectivity in reactions |
| Applications | Inhibitor synthesis (e.g., ABCG2 transporter) | Limited studies, potential mirror-image effects |
Key Insight : The (S)-enantiomer is more extensively studied, with documented roles in multidrug resistance modulation, while the (R)-enantiomer remains underexplored .
Comparison with Amino-Functionalized Pyrrolidines
| Compound Name | Functional Group | CAS Number | Applications |
|---|---|---|---|
| (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate HCl | Amine (C4) | 207304-86-7 | Peptide modification, protease inhibitors |
| (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | None | 104597-98-0 | Ring-opening reactions, transporter studies |
Functional Differences :
- The amino group in pyrrolidine derivatives (e.g., 207304-86-7) enables conjugation with carboxylic acids or participation in hydrogen bonding, enhancing binding affinity in enzyme inhibitors .
- The aziridine derivative lacks such groups but compensates with strain-driven reactivity for rapid derivatization .
Commercial Availability and Cost
| Compound Name | Supplier | Price (1g) | Availability |
|---|---|---|---|
| (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | Apollo Scientific | €71.00 | In stock (2025) |
| (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | CymitQuimica | Discontinued | Out of stock |
Market Insight : The aziridine derivative remains commercially accessible due to demand in medicinal chemistry, whereas pyrrolidine analogs face discontinuation, likely due to niche applications .
Biological Activity
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is a compound belonging to the aziridine family, characterized by its three-membered nitrogen-containing ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer treatment. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate exhibits significant biological activity primarily through its interaction with Protein Disulfide Isomerase A1 (PDIA1) . PDIA1 plays a crucial role in the proper folding of proteins within the endoplasmic reticulum (ER). The inhibition of PDIA1 by this compound disrupts normal protein folding processes, which can lead to apoptosis in cancer cells. This mechanism highlights its potential therapeutic applications in oncology.
The mode of action for (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate involves:
- Inhibition of PDIA1 : The compound acts as a selective inhibitor of PDIA1, which is essential for the folding and maturation of many proteins. By inhibiting this enzyme, the compound can induce stress responses in cancer cells, leading to cell death.
- Alkylation Mechanism : Under physiological conditions, (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate selectively alkylates thiol groups on cancer cell surface proteins, further contributing to its anticancer properties.
Pharmacokinetics
Research indicates that (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is a low-clearance drug. Its pharmacokinetic profile suggests that it may remain active in the system for extended periods, enhancing its potential efficacy as an anticancer agent .
Research Findings and Case Studies
Several studies have investigated the biological activity of (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate and its derivatives. Below are key findings:
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In a study assessing the anticancer properties of aziridine derivatives, (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate demonstrated significant cytotoxicity against various human cancer cell lines including prostate carcinoma (DU-145) and breast adenocarcinoma (MCF7). The mechanism was attributed to the compound's ability to disrupt protein folding through PDIA1 inhibition .
Case Study: Antiparasitic Activity
Another investigation highlighted the potential of aziridine derivatives as antiparasitic agents. Compounds similar to (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate were shown to inhibit Leishmania growth without cytotoxic effects on host cells. This suggests a promising avenue for developing new treatments for parasitic infections .
Q & A
Q. What are the optimal synthetic routes for (S)-1-Benzyl 2-methyl Aziridine-1,2-dicarboxylate, and how is stereochemical integrity maintained?
Methodological Answer: The compound is synthesized via esterification of (benzyloxy)carbonyl-L-proline derivatives. A reported method involves dissolving (benzyloxy)carbonyl-L-proline in anhydrous methanol with concentrated sulfuric acid as a catalyst under nitrogen, yielding 99% crude product after 19 hours . Stereochemical control is achieved by using enantiomerically pure starting materials and avoiding racemization-prone conditions (e.g., high temperatures or strong bases). Post-synthesis, chiral HPLC or polarimetry can confirm enantiomeric excess.
Q. How is the compound characterized for purity and structural confirmation in academic research?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : To confirm substituent positions and stereochemistry (e.g., distinguishing (2S,4S) vs. (2S,4R) diastereomers) .
- HRMS (High-Resolution Mass Spectrometry) : For exact mass verification (e.g., observed [M+Na]⁺ at m/z 369.1534 vs. calculated 369.1533) .
- IR Spectroscopy : To identify carbonyl stretches (~1750 cm⁻¹ for ester groups) .
- CAS Registry Cross-Validation : Compare with published CAS data (e.g., CAS 16217-15-5 for related derivatives) .
Q. What are the common applications of this compound in organic synthesis?
Methodological Answer: It serves as a chiral building block for:
- Peptide Backbone Modifications : Introducing aziridine or pyrrolidine motifs into peptide chains via N-terminal functionalization .
- Ring-Expansion Reactions : For synthesizing pipecolic acid derivatives using ethyl diazoacetate-mediated protocols, though regioisomeric mixtures may require chromatographic separation .
Advanced Research Questions
Q. How can computational methods predict the stability and reactivity of (S)-1-Benzyl 2-methyl Aziridine-1,2-dicarboxylate in diverse reaction environments?
Methodological Answer:
- DFT (Density Functional Theory) : Models transition states for ring-opening reactions (e.g., nucleophilic attack on the strained aziridine ring) .
- Molecular Dynamics Simulations : Predict solubility and aggregation behavior in solvents like methanol or ether, which influence reaction kinetics .
- In Silico Reactivity Descriptors : Use Fukui indices to identify electrophilic/nucleophilic sites, aiding in designing regioselective modifications .
Q. How can contradictory data on reaction yields (e.g., 53% vs. 99%) be systematically addressed?
Methodological Answer:
- Parameter Screening : Vary catalysts (e.g., H₂SO₄ vs. HCl), temperature, and solvent polarity to identify yield-limiting factors .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in methanol) to trace esterification pathways and side reactions.
- Byproduct Analysis : Employ LC-MS or GC-MS to detect intermediates or decomposition products (e.g., hydrolyzed esters under acidic conditions) .
Q. What strategies mitigate racemization during functionalization of the aziridine ring?
Methodological Answer:
- Low-Temperature Protocols : Perform reactions below 0°C to minimize thermal racemization .
- Protecting Group Optimization : Use tert-butyl or benzyl groups to shield reactive sites while maintaining stereochemistry .
- Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce stereocontrol during ring-opening reactions .
Q. How do steric and electronic effects influence regioselectivity in ring-expansion reactions?
Methodological Answer:
- Steric Maps : Analyze substituent bulk (e.g., benzyl vs. methyl groups) using X-ray crystallography or computational models to predict attack trajectories .
- Electron-Deficient Aziridines : Electron-withdrawing groups (e.g., esters) increase ring strain, favoring nucleophilic attack at the less substituted carbon .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, altering regioselectivity in ring expansions .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported CAS registry numbers for derivatives?
Methodological Answer:
- Cross-Referencing : Validate against authoritative databases like PubChem (e.g., CAS 16217-15-5 for 4-oxopyrrolidine derivatives vs. CAS 207304-86-7 for aminopyrrolidine analogs ).
- Structural Nuances : Differentiate between substituent positions (e.g., 4-amino vs. 4-oxo groups) and stereodescriptors (e.g., (2S,4S) vs. (2S,4R)) .
Q. Why do ring-expansion reactions produce regioisomeric mixtures, and how are they resolved?
Methodological Answer:
- Mechanistic Ambiguity : Competing pathways (e.g., C-3 vs. C-5 attack in pyrrolidine derivatives) lead to mixtures.
- Chromatographic Separation : Use preparative HPLC with chiral columns (e.g., CHIRALPAK® AD-H) .
- Crystallization : Leverage solubility differences in hexane/ethyl acetate systems .
Safety and Handling
Q. What are the best practices for handling and storing this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
